

Thiobencarb: A Technical Guide to Environmental Fate and Transport

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Compound of Interest					
Compound Name:	Thiobencarb				
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Executive Summary

Thiobencarb, a thiocarbamate herbicide, is subject to a variety of environmental fate and transport processes that dictate its persistence, mobility, and potential for off-site contamination. This technical guide provides an in-depth analysis of these processes, including degradation, sorption, and mobility in soil and water. Microbial degradation is the primary dissipation mechanism in both aerobic and anaerobic environments, leading to the formation of several metabolites. **Thiobencarb** exhibits moderate to low mobility in soil, largely influenced by soil organic matter content. While generally stable to hydrolysis, photolysis can contribute to its degradation in aqueous environments. This document synthesizes key quantitative data, details experimental methodologies for assessing its environmental behavior, and provides visual representations of its degradation pathways and common experimental workflows.

Physicochemical Properties

The environmental behavior of **Thiobencarb** is fundamentally governed by its physicochemical properties. These properties influence its solubility, volatility, and partitioning behavior in different environmental compartments.



Property	Value	Reference(s)
Molecular Formula	C12H16CINOS	[1]
Molecular Weight	257.78 g/mol	[1]
Physical State	Pale yellow to brownish-yellow liquid	[1]
Melting Point	3.3 °C	[1]
Boiling Point	126-129 °C at 0.008 mmHg	[1]
Water Solubility	16.7 mg/L at 20°C, pH 7	
28.0 mg/L at 25°C		
30 mg/L at 20°C	_	
Vapor Pressure	2.2 x 10 ⁻⁵ mmHg at 25°C	_
1.476 x 10 ⁻⁶ Torr at 20°C		
Log K₀w (Octanol-Water Partition Coefficient)	3.4	
Henry's Law Constant	2.49 x 10 ⁻⁷ atm⋅m³/mol (estimated)	-
3.68 x 10 ⁻² Pa⋅m³/mol at 25°C		-

Degradation Processes

The degradation of **Thiobencarb** in the environment is a critical process that reduces its concentration over time. Both biotic and abiotic mechanisms contribute to its breakdown.

Biodegradation

Microbial degradation is the most significant pathway for **Thiobencarb** dissipation in soil and aquatic systems. The rate and products of biodegradation are highly dependent on environmental conditions, particularly the presence or absence of oxygen.

3.1.1 Aerobic Degradation



Under aerobic conditions, **Thiobencarb** is degraded by a variety of microorganisms. The half-life in soil under aerobic conditions is reported to be between 2 to 3 weeks. One novel aerobic degradation pathway in Acidovorax sp. strain T1 involves the oxidation and cleavage of the C-S bond, generating diethylcarbamothioic S-acid and 4-chlorobenzaldehyde (4CDA). The 4CDA is then further oxidized to 4-chlorobenzoic acid (4CBA), which is subsequently dechlorinated to 4-hydroxybenzoic acid (4HBA). Other identified aerobic degradation reactions include N-deethylation, sulfoxidation, and hydroxylation.

3.1.2 Anaerobic Degradation

In anaerobic environments, such as flooded rice paddies, the degradation of **Thiobencarb** is significantly slower, with a reported half-life of 6 to 8 months. Anaerobic degradation pathways can involve dechlorination as a key step. For instance, a mixed culture of bacteria has been shown to dechlorinate **thiobencarb** to benzyl mercaptan, which is then further degraded to intermediates like 4-chlorobenzyl alcohol, 4-chlorobenzoic acid, and benzoic acid. Other identified metabolites under anaerobic conditions include deschloro**thiobencarb** and S-4-chlorobenzyl ethylthiocarbamate.

Abiotic Degradation

3.2.1 Hydrolysis

Thiobencarb is generally stable to hydrolysis under environmentally relevant pH conditions (pH 5-9). Studies have shown no degradation in sterile aqueous buffer solutions at pH 5, 7, and 9 when incubated in the dark at 25°C for 30 days.

3.2.2 Photolysis

Photodegradation in water can contribute to the breakdown of **Thiobencarb**. Direct photolysis in sunlight is generally slow. However, the presence of photosensitizers, such as hydrogen peroxide, can significantly increase the rate of photodecomposition. The photolytic half-life of **Thiobencarb** under UVC light (254 nm) has been reported as 4.95 hours. Key photoproducts identified include **thiobencarb** sulfoxide, 4-chlorobenzaldehyde, and 4-chlorobenzyl alcohol. Dechlorination can also occur, leading to the formation of S-benzyl diethylthiocarbamate.

Degradation Half-Life Data



Medium	Condition	Half-Life (t½)	Reference(s)
Soil	Aerobic	2 - 3 weeks	
Aerobic	10.24 days (sandy clay loam)		
Aerobic	10.61 days (clay soil)	_	
Anaerobic	6 - 8 months	_	
Flooded	100 - 200 days		
Water	Photolysis (UVC, 254 nm)	4.95 hours	
Water	Photolysis (in presence of H ₂ O ₂)	41 hours	•

Transport and Mobility

The movement of **Thiobencarb** through the environment is primarily governed by its sorption to soil and sediment, as well as its potential for volatilization.

Soil Sorption and Mobility

Thiobencarb is readily adsorbed by soil colloids, which limits its mobility. The extent of adsorption is strongly correlated with the organic carbon content of the soil.

4.1.1 Soil Adsorption and Organic Carbon Partitioning Coefficients

The soil-water partition coefficient (Kd) and the organic carbon-water partition coefficient (Koc) are key parameters used to quantify the sorption of **Thiobencarb** to soil.



Soil Type	% Organic Carbon	K_d (mL/g)	K_oc (mL/g)	Reference(s)
Clay Soil	-	-	-	
Sandy Clay Loam	-	-	-	
Japanese Soil 1	1.35	-	309	_
Japanese Soil 2	4.24	-	1043	_
Various Soils (average)	0.2 - 6.8	-	5000	_
Pahokee Muck	48.6	-	765	_
Everglades Muck	34.1	-	539	_
Immokalee Sand	1.1	-	1195	_
Multiple Soils (recommended)	-	-	900	_

4.1.2 Leaching

Due to its strong adsorption to soil particles, **Thiobencarb** has a low leaching potential. Studies have shown that the majority of applied **Thiobencarb** remains in the upper soil layers.

Volatilization

The potential for **Thiobencarb** to volatilize from water and soil surfaces is considered low. This is supported by its low vapor pressure and Henry's Law constant. The estimated Henry's Law constant of 2.49×10^{-7} atm·m³/mol indicates that it is non-volatile from water.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to assess the environmental fate and transport of **Thiobencarb**.



Soil Adsorption/Desorption - Batch Equilibrium Method (OECD 106)

This method determines the soil-water partition coefficient (Kd) and the organic carbon-water partition coefficient (Koc) of **Thiobencarb**.

- Soil Preparation: Select and characterize various soil types, noting properties such as pH, organic carbon content, and texture. Air-dry and sieve the soil (e.g., <2 mm).
- Solution Preparation: Prepare a stock solution of **Thiobencarb** in a suitable solvent. Create a series of aqueous solutions of varying concentrations in 0.01 M CaCl₂.
- Equilibration: Add a known mass of soil to centrifuge tubes. Add a specific volume of the **Thiobencarb** solution to each tube. Shake the tubes at a constant temperature (e.g., 25°C) for a predetermined equilibration time (e.g., 24 hours) in the dark.
- Separation: Centrifuge the tubes to separate the soil from the aqueous phase.
- Analysis: Analyze the concentration of **Thiobencarb** remaining in the supernatant using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Calculation: The amount of **Thiobencarb** adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the aqueous phase. The Kd is calculated as the ratio of the concentration of **Thiobencarb** in the soil to the concentration in the water at equilibrium. The Koc is then calculated by normalizing the Kd to the organic carbon content of the soil.
- Desorption (Optional): After the adsorption phase, decant the supernatant and add a fresh solution of 0.01 M CaCl₂ to the soil pellet. Shake for the same equilibration time and analyze the Thiobencarb concentration in the aqueous phase to determine the extent of desorption.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This protocol is used to determine the rate and pathway of **Thiobencarb** degradation in soil under both aerobic and anaerobic conditions.



- Soil and Test Substance Preparation: Select and characterize the test soil. Apply ¹⁴C-labeled **Thiobencarb** (if available, to facilitate tracking of metabolites and mass balance) or non-labeled **Thiobencarb** to the soil at a concentration relevant to its agricultural use.
- Incubation Aerobic: Place the treated soil in incubation vessels that allow for the continuous flow of humidified air. Trap evolved CO₂ in a suitable trapping solution (e.g., potassium hydroxide) to measure mineralization. Incubate in the dark at a constant temperature (e.g., 20-25°C).
- Incubation Anaerobic: For anaerobic conditions, flood the soil with deoxygenated water and purge the headspace with an inert gas (e.g., nitrogen). Seal the incubation vessels and incubate in the dark at a constant temperature.
- Sampling: At various time intervals, collect replicate soil samples from the incubation vessels.
- Extraction and Analysis: Extract the soil samples with appropriate solvents to recover **Thiobencarb** and its transformation products. Analyze the extracts using techniques like HPLC with radiometric detection (for ¹⁴C-labeled substance) and/or LC-MS/MS to identify and quantify the parent compound and its metabolites. Analyze the CO₂ traps for radioactivity to determine the extent of mineralization.
- Data Analysis: Plot the concentration of **Thiobencarb** and its major metabolites over time to determine their formation and decline kinetics. Calculate the degradation half-life (DT₅₀) of **Thiobencarb**.

Aqueous Photolysis

This experiment determines the rate of **Thiobencarb** degradation in water due to sunlight.

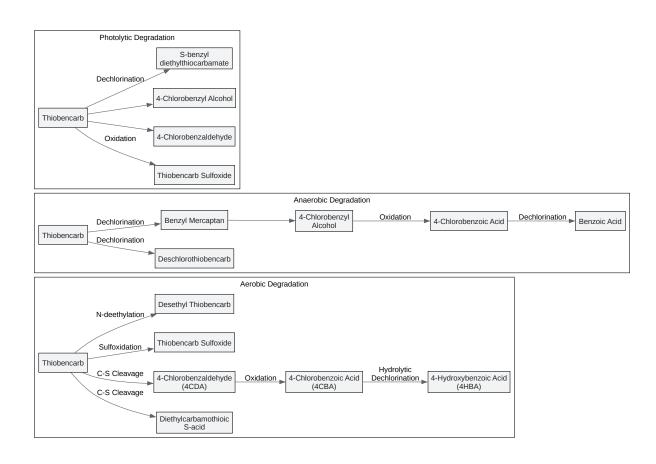
- Solution Preparation: Prepare a sterile, buffered aqueous solution of Thiobencarb at a known concentration.
- Irradiation: Place the solution in quartz tubes (which are transparent to UV light) and expose it to a light source that simulates natural sunlight (e.g., a xenon arc lamp with filters). Run a parallel experiment with control samples wrapped in aluminum foil to exclude light.



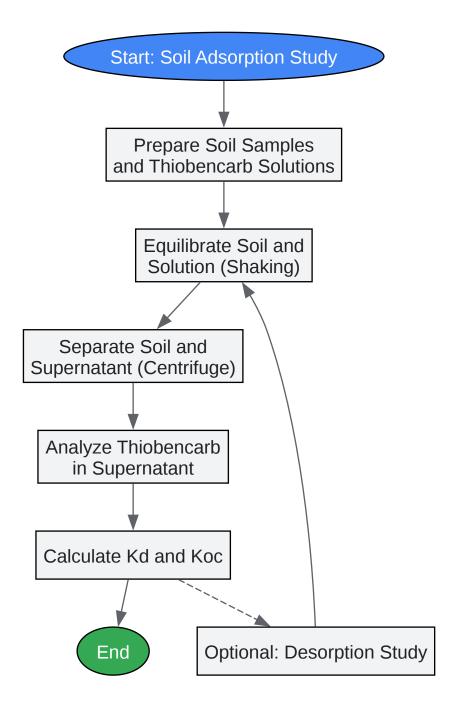
- Sampling: At various time points, withdraw samples from the irradiated and control tubes.
- Analysis: Analyze the concentration of **Thiobencarb** in the samples using HPLC or another suitable method.
- Data Analysis: Plot the concentration of **Thiobencarb** versus time for both the irradiated and
 dark control samples. The rate of photolysis is determined from the difference in the
 degradation rates between the light-exposed and dark samples. The photolysis half-life can
 then be calculated. The quantum yield can be determined by comparing the rate of
 degradation of **Thiobencarb** to that of a chemical actinometer with a known quantum yield,
 irradiated under the same conditions.

Visualizations Degradation Pathways

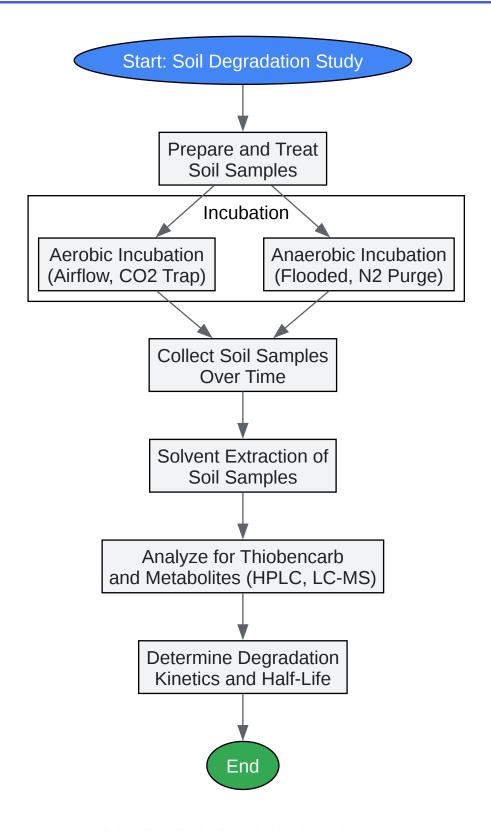












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References

- 1. Thiobencarb | C12H16CINOS | CID 34192 PubChem [pubchem.ncbi.nlm.nih.gov]
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